molecular formula C19H19ClN4O2S B10945104 4-{[(E)-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

4-{[(E)-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10945104
M. Wt: 402.9 g/mol
InChI Key: OAYCCAADNJVMKL-LSFURLLWSA-N
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Description

4-{[(E)-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a phenoxy group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the preparation of the phenoxy intermediate by reacting 4-chloro-3,5-dimethylphenol with an appropriate alkylating agent.

    Condensation Reaction: The phenoxy intermediate is then subjected to a condensation reaction with 4-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base.

    Cyclization: The Schiff base undergoes cyclization with thiosemicarbazide to form the triazole ring.

    Final Modification:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can undergo reduction reactions to modify the triazole ring.

    Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted phenoxy and methoxy derivatives.

Scientific Research Applications

4-{[(E)-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-{[(E)-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-{[(E)-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol lies in its specific structural features, such as the presence of both chloro and dimethyl groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H19ClN4O2S

Molecular Weight

402.9 g/mol

IUPAC Name

4-[(E)-[3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H19ClN4O2S/c1-12-6-16(7-13(2)18(12)20)26-10-15-8-14(4-5-17(15)25-3)9-22-24-11-21-23-19(24)27/h4-9,11H,10H2,1-3H3,(H,23,27)/b22-9+

InChI Key

OAYCCAADNJVMKL-LSFURLLWSA-N

Isomeric SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=C(C=CC(=C2)/C=N/N3C=NNC3=S)OC

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=C(C=CC(=C2)C=NN3C=NNC3=S)OC

Origin of Product

United States

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